Oxaspiro[3.3]heptane
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
1-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C6H10O/c1-2-6(3-1)4-5-7-6/h1-5H2 |
InChI Key |
KRFIYIXZGDGKNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCO2 |
Origin of Product |
United States |
The Significance of Spirocyclic Frameworks in Contemporary Chemical Sciences
Spirocyclic frameworks are structures in which two or more rings are linked by a single common atom. tandfonline.com These motifs are of considerable importance in modern chemical sciences, particularly in the realm of drug discovery and development.
The introduction of spirocyclic moieties into molecular design is a strategic approach to enhance the three-dimensionality of compounds. tandfonline.comnih.gov Shifting from flat, aromatic structures to more saturated, sp3-rich molecules generally correlates with improved physicochemical and pharmacokinetic properties. tandfonline.combldpharm.com Compounds with a higher fraction of sp3-hybridized carbons (Fsp3) tend to exhibit better solubility, metabolic stability, and a reduced risk of promiscuity in biological assays. bldpharm.comuniba.it
The rigid nature of the spirocyclic system locks the conformation of a molecule, which can optimize the orientation of binding elements in a controlled manner. tandfonline.com This conformational restriction can lead to improved efficacy and selectivity for biological targets. tandfonline.comresearchgate.net Spirocycles are considered to have a good balance of conformational rigidity and flexibility, which can help to avoid issues with absorption and permeability that are sometimes characteristic of more flexible, linear scaffolds. nih.gov
Furthermore, spirocyclic scaffolds offer novel chemical space for the development of new molecular entities with unique biological activities. researchgate.net They can serve as bioisosteres for more common ring systems, such as piperidines or morpholines, providing an avenue to modulate properties like lipophilicity, basicity, and metabolic stability. researchgate.netresearchgate.net The use of spirocycles is an attractive approach for enhancing potency, selectivity, and pharmacokinetic profiles of drug candidates. researchgate.net
Architectural Intricacies and Strain Profile of Small Ring Systems
The oxaspiro[3.3]heptane framework is composed of two four-membered rings, a cyclobutane (B1203170) and an oxetane (B1205548), which are inherently strained due to significant deviation from the ideal tetrahedral bond angle of 109.5°. This ring strain is a defining characteristic of small-ring systems and has a profound impact on their structure and reactivity.
The bond angles within the cyclobutane and oxetane rings are compressed to approximately 90°, leading to considerable angle strain. Additionally, there is torsional strain arising from the eclipsing of hydrogen atoms on adjacent carbon atoms. The spirocyclic fusion itself introduces further geometric constraints. The strain energy of a molecule influences its stability and reactivity; highly strained molecules are generally more reactive and can undergo ring-opening reactions more readily. For instance, in the homologous series of cyclic allenes, the strain is estimated to be as high as 65 kcal/mol for 1,2-cyclobutadiene. nih.gov
This inherent strain, however, also presents synthetic opportunities. The controlled release of ring strain can be a driving force for chemical transformations, allowing for the construction of more complex molecular architectures. The well-defined and rigid geometry of small-ring spirocycles like this compound provides predictable exit vectors for substituents, which is a highly desirable feature in rational drug design. researchgate.net
Historical Development of Spiro 3.3 Heptane Chemistry and Its Oxa Analogs
The chemistry of spiro[3.3]heptane dates back to the early 20th century. One of the pioneering examples in this area was the synthesis of a dicarboxylic acid derivative of spiro[3.3]heptane by H. Fecht in 1907, which became known as Fecht's acid. wikipedia.org Early synthetic methods often involved the alkylation of malonic esters with pentaerythritol (B129877) tetrabromide. wikipedia.org
For many years, the development of spiro[3.3]heptane chemistry progressed steadily, but it was the recognition of their potential in medicinal chemistry that led to a surge in interest in their heteroatomic analogs. The concept of "escaping flatland" in drug design, which advocates for increasing the three-dimensionality and sp3-character of molecules, brought scaffolds like spiro[3.3]heptane to the forefront. univ.kiev.ua
This led to the development of various aza- and oxa-analogs, where one or more carbon atoms in the spiro[3.3]heptane core are replaced by nitrogen or oxygen atoms, respectively. The synthesis of compounds like 2-oxa-6-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane were significant milestones. researchgate.netnih.gov These heteroatomic spirocycles were designed as bioisosteric replacements for common motifs like piperazine (B1678402) and morpholine, offering improved physicochemical properties. researchgate.netmdpi.com The development of robust and scalable synthetic routes to these building blocks, as pioneered by researchers like Erick Carreira, was crucial for their widespread adoption in drug discovery programs. researchgate.net
Current Research Landscape and Unaddressed Challenges Pertaining to Oxaspiro 3.3 Heptane
Retrosynthetic Analysis of the this compound Core and Strategic Disconnections
The synthetic challenge of the this compound framework lies in the construction of two strained four-membered rings connected by a spirocenter. Retrosynthetic analysis reveals several logical disconnection strategies. The most common approaches involve disconnecting one of the rings from a pre-formed four-membered carbocycle or heterocycle.
A primary disconnection strategy breaks the C-O and C-C bonds of the oxetane ring, leading to a 3,3-disubstituted cyclobutane precursor. For instance, 2-oxaspiro[3.3]heptane can be retrosynthetically disconnected to a cyclobutane derivative bearing two hydroxymethyl or halomethyl groups at the C1 position. This approach relies on a subsequent intramolecular cyclization to form the oxetane ring.
Alternatively, disconnection of the cyclobutane ring from a pre-existing oxetane is a viable strategy. This leads to a 3,3-disubstituted oxetane as the key intermediate. For example, a common precursor for various spiro[3.3]heptane systems is 3,3-bis(chloromethyl)oxetane (B146354), which can be elaborated to form the second ring. thieme-connect.com These disconnections form the basis for the most prevalent synthetic routes, which are predominantly centered on intramolecular ring-closing reactions.
Seminal Synthetic Strategies for the this compound Skeleton
The construction of the sterically demanding spiro[3.3]heptane system has necessitated the development of specialized synthetic methods. These strategies can be broadly categorized into intramolecular cyclizations, ring rearrangements, and cascade reactions.
Intramolecular Ring-Closing Reactions: Cyclization of Precursors
Intramolecular cyclization is the most fundamental and widely employed strategy for synthesizing the this compound skeleton. This method typically involves a double nucleophilic substitution on a gem-disubstituted precursor. The formation of strained four-membered rings via cyclization can be kinetically challenging, often requiring the use of highly reactive species and good leaving groups to achieve acceptable yields. acs.org
A classic example is the synthesis of diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate, a versatile intermediate. This synthesis can be achieved through the reaction of 3,3-bis(chloromethyl)oxetane with a malonic ester derivative. thieme-connect.com Similarly, other heteroatom-containing spiro[3.3]heptanes are assembled using this logic. The synthesis of 2-Oxa-6-thiaspiro[3.3]heptane, for instance, begins with 3,3-bis(chloromethyl)oxetane, which is converted to a thiolate intermediate that undergoes intramolecular nucleophilic substitution to form the thietane (B1214591) ring. vulcanchem.com The construction of aza-analogs, such as 2-azaspiro[3.3]heptanes, can be accomplished by reacting 1,1-di(tosyloxymethyl)cyclobutane with a primary amine. thieme-connect.com
| Precursor | Reagents/Conditions | Product | Reference |
| 3,3-Bis(chloromethyl)oxetane | Diethyl malonate, Base | Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate | thieme-connect.com |
| 3,3-Bis(chloromethyl)oxetane | Thiourea, KOH | 2-Oxa-6-thiaspiro[3.3]heptane | vulcanchem.com |
| 1,1-Di(tosyloxymethyl)cyclobutane | Piperonylamine, EDIA | N-Piperonyl-2-azaspiro[3.3]heptane | thieme-connect.com |
| (1-Aminomethylcyclobutyl)methanol | Sulfuric Acid | 2-Azaspiro[3.3]heptane | thieme-connect.com |
Ring Expansion and Ring Contraction Approaches to the this compound Framework
Ring expansion and contraction reactions offer alternative pathways to the spiro[3.3]heptane core, often enabling access to derivatives that are difficult to obtain through direct cyclization.
Ring Expansion: These methods build one of the four-membered rings from a smaller ring. A notable example is the synthesis of a 1-oxaspiro[3.3]heptane derivative, which utilizes a Corey–Chaikovsky epoxide expansion. rsc.org In this sequence, an exocyclic alkene on a cyclobutane precursor is first epoxidized, and the resulting epoxide is then treated with a sulfur ylide to expand the three-membered ring into the desired four-membered oxetane ring. rsc.org Another powerful method is the semipinacol rearrangement. A recently developed approach to spiro[3.3]heptan-1-ones involves the reaction of a 1-sulfonylcyclopropanol with a lithiated bicyclo[1.1.0]butane, which generates a 1-bicyclobutylcyclopropanol intermediate that rearranges in the presence of acid to furnish the spiro[3.3]heptanone core. researchgate.net
Ring Contraction: The formation of cyclobutane rings via the contraction of a larger ring is a well-established synthetic strategy. ntu.ac.uk For example, Favorskii or Wolff rearrangements can convert five-membered ring precursors into four-membered rings. While less commonly reported specifically for this compound synthesis, these methods represent a mechanistically viable approach. A conceptually related strategy involves a benzilic acid rearrangement, where a six-membered ring containing a 1,2-diketone is contracted to a five-membered ring acid via an oxetane intermediate, showcasing the potential for ring-contraction mechanisms in forming strained heterocyclic systems. ntu.ac.uk
Multi-Component and Cascade Reaction Sequences for Spirocenter Formation
Multi-component and cascade reactions provide an efficient means of rapidly increasing molecular complexity from simple starting materials, making them attractive for constructing intricate scaffolds like spirocycles. These reactions combine several bond-forming events into a single synthetic operation.
A notable example is the copper-catalyzed four-component A³-based cascade reaction to synthesize 3-oxetanone-derived N-propargyl spirooxazolidines. mdpi.com This reaction brings together a 1,2-amino alcohol, 3-oxetanone, formaldehyde, and a terminal alkyne to construct the spirocyclic system with high atom economy. mdpi.com Although the product is not a direct this compound, it demonstrates the power of cascade strategies in forming spirocycles containing an oxetane ring. Such spirocycles can serve as intermediates for further transformations, including ring expansion to other valuable nitrogen heterocycles. mdpi.com The development of similar cascade reactions that directly yield the this compound core is an area of ongoing research interest.
Stereo- and Enantioselective Synthesis of Chiral this compound Derivatives
The introduction of stereocenters, particularly the spirocenter, in a controlled manner is crucial for the application of oxaspiro[3.3]heptanes in drug discovery. This has led to the development of sophisticated asymmetric synthetic methods.
Application of Chiral Auxiliaries and Asymmetric Catalysis in Spirocyclization
Achieving enantioselectivity in the synthesis of this compound derivatives relies heavily on the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. For instance, sugars have been used as chiral auxiliaries in the synthesis of natural products containing oxetane rings. acs.org Powerful chiral carboxylic acids have also been developed for the enantioresolution of racemic alcohols, a technique applicable to resolving chiral this compound alcohols. tcichemicals.com
Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. A highly effective strategy for creating chiral spiro[3.3]heptanes is the catalytic desymmetrization of a prochiral precursor. A prime example is the ketoreductase-catalyzed reduction of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative. nih.gov This biocatalytic method provides access to both enantiomers of the corresponding axially chiral alcohol in high enantiomeric excess. nih.govacs.org Other catalytic methods are also prominent. Nickel-catalyzed asymmetric cyclization of alkynones has been employed to synthesize enantioenriched spirocyclobutanes. researchgate.net Furthermore, asymmetric phase-transfer catalysis, often using chiral cinchona alkaloid-derived catalysts, has proven effective for the enantioselective synthesis of various spirocycles and represents a promising strategy for application to this compound systems. acs.orgrsc.org
| Method | Catalytic System/Auxiliary | Substrate Type | Key Transformation | Outcome | Reference |
| Biocatalytic Desymmetrization | Ketoreductase (KRED) | Prochiral 6-oxaspiro[3.3]heptan-2-one | Asymmetric ketone reduction | Axially chiral alcohol, high ee | nih.gov |
| Asymmetric Cyclization | Nickel-catalyst / Chiral ligand | Alkynones | syn-Hydrometalative 4-exo-trig cyclization | Enantioenriched spirocyclobutanols | researchgate.net |
| Phase-Transfer Catalysis | Cinchona alkaloid derivative | Prochiral oxindoles | Intramolecular C-C bond formation | Enantioenriched spirocycles | acs.orgrsc.org |
| Chiral Auxiliary Resolution | Chiral Carboxylic Acids | Racemic alcohols | Diastereomeric ester formation and separation | Enantiopure alcohols | tcichemicals.com |
Diastereoselective Routes to Substituted Oxaspiro[3.3]heptanes
The precise control of stereochemistry is paramount in drug discovery, making diastereoselective syntheses of substituted oxaspiro[3.3]heptanes a key research focus. A prominent strategy involves the intermolecular cross-selective [2+2] photocycloaddition of exocyclic arylidene oxetanes with electron-deficient alkenes. dntb.gov.uaresearchgate.net This method, often promoted by visible-light triplet photosensitization using commercially available iridium(III) catalysts, provides access to a diverse range of polysubstituted 2-oxaspiro[3.3]heptanes under mild conditions. dntb.gov.uaresearchgate.net
A significant advantage of this photochemical approach is the ability to selectively access either syn- or anti-diastereoisomers. This control is achieved through post-cycloaddition epimerization, where kinetic or thermodynamic conditions can be tuned to favor the formation of the desired isomer. dntb.gov.uaresearchgate.net Mechanistic studies, supported by DFT calculations, indicate that the reaction proceeds via a sensitized energy transfer pathway. dntb.gov.uaresearchgate.net Good diastereoselectivity has also been noted in the cycloaddition reactions of exocyclic alkenes with nitro-alkenes to form highly substituted spiro-compounds. acs.org
Table 1: Diastereoselective Synthesis of 2-Oxaspiro[3.3]heptanes via [2+2] Photocycloaddition
| Exocyclic Alkene Precursor | Alkene Partner | Photosensitizer | Conditions | Diastereomeric Outcome | Reference |
|---|---|---|---|---|---|
| Arylidene Oxetane | Electron-Deficient Alkene | Ir(III) Complex | Blue Light Irradiation | Access to syn- or anti-isomers via epimerization | dntb.gov.ua, researchgate.net |
| Generic Exocyclic Alkene | Nitro-alkene | Not specified | Not specified | Good diastereoselectivity | acs.org |
Chemoenzymatic Transformations for Stereocontrol
Chemoenzymatic methods, which combine the selectivity of biological catalysts with the practicality of chemical synthesis, offer powerful solutions for achieving high stereocontrol. While direct enzymatic synthesis of the this compound core is an emerging area, established principles can be applied to its precursors to generate enantiopure building blocks.
One viable strategy is the kinetic resolution of racemic intermediates. For instance, lipases are widely used for the enantioselective acylation of racemic alcohols, a technique that could be applied to a hydroxyl-substituted this compound precursor. acs.orgunipd.itmdpi.com In such a process, the enzyme selectively acylates one enantiomer, allowing for the separation of the fast-reacting enantiomer (as the ester) from the slow-reacting one (as the unreacted alcohol). jocpr.com Epoxide hydrolases have also been employed in the kinetic resolution of spiroepoxides, which are key intermediates for various heterocyclic scaffolds. researchgate.net This approach could be adapted to resolve racemic spiroepoxide precursors en route to chiral this compound derivatives.
Furthermore, transaminases have been successfully used to produce enantiopure spirocyclic amines from prochiral ketones, demonstrating the potential of biocatalysis to install key chiral functionalities onto spirocyclic frameworks. nih.gov A chemoenzymatic approach for synthesizing optically active oxetanes has been developed based on the enantioselective bioreduction of β-haloketones by whole-cell biocatalysts, followed by stereospecific chemical cyclization. mdpi.com This two-step process highlights a practical pathway to chiral four-membered rings, a core component of the this compound system.
Functionalization Strategies for the this compound Core
Regioselective Introduction of Peripheral Functional Groups
The ability to selectively introduce functional groups at specific positions on the this compound skeleton is critical for building molecular diversity and tuning biological activity. Research has demonstrated the feasibility of synthesizing challenging 6-functionalized 1-oxaspiro[3.3]heptanes, highlighting the C6 position as a key handle for derivatization. rsc.org
Acid-catalyzed rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols represents a novel strategy that underscores the unique reactivity of this scaffold. colab.ws Under mild acidic conditions, these substrates isomerize to form 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes. This transformation not only provides access to a different, medicinally relevant scaffold but also confirms that the C6 position is a synthetically accessible site for installing primary functional groups like hydroxyls, which can then be converted into a wide array of other functionalities.
Late-Stage Functionalization Methodologies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing key chemical groups into complex molecules at the final steps of a synthesis. rsc.org This approach accelerates the generation of diverse analogues for structure-activity relationship (SAR) studies without requiring laborious de novo synthesis for each new compound. rsc.org
For the this compound core, LSF methodologies, particularly those leveraging recent advances in photoredox and radical chemistry, hold significant promise. rsc.org For example, C-H functionalization could be used to directly install atoms like fluorine or functional groups such as trifluoromethyl onto the spirocyclic backbone. The specific site of functionalization would be governed by the inherent electronic and steric properties of the C-H bonds within the scaffold. Such transformations are valuable for optimizing metabolic stability and other pharmacokinetic properties of drug candidates. rsc.org
Orthogonal Protection and Deprotection Schemes in Multi-Step Synthesis
In the synthesis of complex molecules with multiple functional groups, orthogonal protecting groups are indispensable tools. An orthogonal set consists of protecting groups that can be removed under specific and mutually exclusive conditions, allowing for the selective unmasking and reaction of one functional group while others remain protected. rsc.org
This strategy is highly applicable to the synthesis of polysubstituted this compound derivatives. For instance, consider a hypothetical derivative bearing both an amino and a hydroxyl group. The amine could be protected as a tert-butoxycarbonyl (Boc) carbamate, while the hydroxyl is protected as a silyl (B83357) ether (e.g., TBDMS or TES). The silyl ether can be selectively cleaved under acidic conditions or with fluoride (B91410) ions, allowing for modification of the hydroxyl group. Subsequently, the Boc group can be removed with strong acid (which would also cleave the silyl ether) to reveal the amine for further functionalization. This strategic use of protecting groups enables a controlled, stepwise construction of complex architectures.
Table 2: Common Orthogonal Protecting Groups for Multi-Step Synthesis
| Protecting Group | Functional Group Protected | Stable To | Cleavage Conditions |
|---|---|---|---|
| Boc (tert-butoxycarbonyl) | Amine | Catalytic hydrogenation, weak base, weak acid | Strong acid (e.g., TFA, HCl) |
| Cbz (Carboxybenzyl) | Amine | Mild acid/base | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| TBS (tert-butyldimethylsilyl) | Alcohol | Catalytic hydrogenation, mild acid/base | Fluoride ion (e.g., TBAF), strong acid |
| Ac (Acetyl) | Alcohol, Amine | Catalytic hydrogenation, mild acid | Base-mediated hydrolysis (e.g., K₂CO₃, MeOH) |
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, resource-efficient, and inherently safer. unipd.it These principles are increasingly being integrated into the synthesis of valuable scaffolds like this compound.
Key green strategies applicable to this compound synthesis include:
Energy Efficiency : The use of visible-light photoredox catalysis for [2+2] cycloadditions is more energy-efficient than methods requiring harsh thermal conditions. dntb.gov.uaresearchgate.net Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption compared to conventional heating.
Catalysis : Employing catalysts, including biocatalysts (enzymes) and metal-based photosensitizers, is superior to using stoichiometric reagents. dntb.gov.uaunipd.it Catalytic methods improve atom economy by minimizing waste and often operate under milder conditions.
Waste Prevention : Developing high-yield reactions with minimal side products is a cornerstone of green chemistry. Chemoenzymatic and highly selective catalytic routes contribute directly to this goal.
Use of Safer Solvents : Exploring reactions in aqueous media or less hazardous organic solvents reduces environmental impact. Biocatalytic transformations are often performed in water under mild pH and temperature, representing a significant green advantage. mdpi.com
By embracing these approaches, the synthesis of this compound and its derivatives can be made more sustainable, aligning modern drug discovery efforts with environmental stewardship. unipd.it
Reactivity Profiles and Mechanistic Pathways Involving Oxaspiro 3.3 Heptane
Ring-Opening Reactions of the Oxaspiro[3.3]heptane Core
The four-membered oxetane (B1205548) ring is the more reactive component of the this compound scaffold, primarily due to the strained C-O bonds and the associated high ring energy (~26 kcal/mol for a simple oxetane). acs.orgnumberanalytics.com Consequently, many reactions of this compound involve the cleavage of this heterocyclic ring.
The ring-opening of the oxetane moiety in this compound with nucleophiles is a common and synthetically useful transformation. The regioselectivity of this attack is dictated by both steric and electronic factors and is highly dependent on the reaction conditions. magtech.com.cnd-nb.info In the asymmetrically substituted oxetane ring of this compound, the two methylene (B1212753) carbons (C2 and C4) are less sterically hindered than the spirocyclic quaternary carbon (C1).
Under neutral or basic conditions, strong nucleophiles preferentially attack the least sterically hindered carbon atoms of the oxetane ring (C2 or C4) in a classic SN2 mechanism. magtech.com.cnd-nb.info This pathway is governed by steric hindrance, where the approach to the spirocyclic carbon is significantly impeded.
Conversely, under acidic conditions, the reaction can be steered towards attack at the more substituted spirocyclic carbon. The initial protonation of the oxetane oxygen atom enhances the leaving group ability of the hydroxyl group and imparts a partial positive charge (carbocation-like character) on the adjacent carbon atoms. The more substituted spirocyclic carbon can better stabilize this positive charge, thus favoring nucleophilic attack at this position, a process controlled by electronic effects. magtech.com.cnd-nb.info Weak nucleophiles, which are unreactive under basic conditions, can effectively open the ring under these acidic circumstances. magtech.com.cn
The oxetane ring of this compound is highly susceptible to cleavage under acidic conditions. acs.org The reaction is initiated by the protonation of the ether oxygen, forming a highly strained oxonium ion. This activation facilitates the cleavage of one of the C-O bonds, leading to a carbocationic intermediate or a species with significant carbocationic character. This intermediate can then be trapped by a nucleophile or undergo rearrangement.
A prominent example of this reactivity is the acid-catalyzed rearrangement of 6-substituted (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.org In this process, treatment with a Brønsted or Lewis acid initiates the opening of the oxetane ring, which is followed by a skeletal rearrangement to yield 3-oxabicyclo[3.1.1]heptane derivatives. acs.orgacs.org This transformation underscores the propensity of the oxetane to undergo ring-opening, which enables access to more complex bicyclic systems. acs.org
While nucleophilic and acid-catalyzed pathways are most common, the this compound core can also undergo ring scission through radical and photochemical pathways. The C-H bonds alpha to the oxetane oxygen are activated towards radical abstraction. utexas.edu The resulting α-oxy radical can undergo subsequent reactions, including ring cleavage. For instance, cobalt-catalyzed reactions can generate alkyl radicals from oxetanes via the homolytic cleavage of a Co-C bond, which can then participate in further transformations. researchgate.net This strategy demonstrates that the oxetane ring can serve as a precursor to radical species through C-O bond cleavage. researchgate.net
Photochemical reactions also provide a route to cleave the this compound ring system. The Paternò-Büchi reaction, a [2+2] photocycloaddition, is a primary method for synthesizing oxetanes, and its reverse, a photocycloreversion, can lead to their cleavage. nih.govnih.gov In studies on chiral spirocyclic oxetanes, irradiation in the presence of a photosensitizer led to the decomposition of one enantiomer. This decomposition proceeds via a retro-Paternò-Büchi reaction, breaking the oxetane ring back into its constituent carbonyl and olefin fragments. nih.gov This highlights a pathway for photochemical ring scission, even if its primary application in this context was for kinetic resolution.
Rearrangement Reactions Involving the this compound Skeleton
The release of ring strain is a powerful thermodynamic driving force for skeletal rearrangements of the this compound framework. These reactions often proceed through carbocationic intermediates and lead to the formation of more stable bicyclic or expanded ring systems.
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system in an intramolecular fashion. sioc-journal.cn While these reactions, such as the rsc.orgrsc.org-Cope and Claisen rearrangements, are powerful tools in organic synthesis, specific examples involving the fundamental this compound skeleton are not widely documented in the surveyed literature. However, related transformations have been observed. For instance, photochemically generated ylides from spirocyclic oxetanes can undergo what is considered a concerted acs.orgutexas.edu-sigmatropic rearrangement, although a diradical pathway is often favored. rsc.org The high activation energy generally associated with such concerted rearrangements in strained systems may limit their prevalence for the this compound core compared to stepwise ionic or radical pathways. rsc.org
One of the most significant and well-documented reactions of the this compound skeleton is its acid-catalyzed isomerization into the 3-oxabicyclo[3.1.1]heptane system. This transformation is a classic example of a carbocationic process that proceeds via a Wagner-Meerwein type rearrangement. numberanalytics.comacs.orgscribd.com
The reaction is particularly efficient for derivatives such as (6-substituted-2-oxaspiro[3.3]heptan-6-yl)methanols. acs.org The mechanism is initiated by the protonation of the oxetane oxygen, followed by C-O bond cleavage to open the ring. This generates a tertiary carbocation on the cyclobutane (B1203170) ring, which is stabilized by the adjacent substituent. This carbocation then undergoes a 1,2-alkyl shift, where one of the carbon atoms of the former oxetane ring migrates to the carbocationic center. This concerted ring-expansion/ring-contraction process results in the formation of the thermodynamically more stable 3-oxabicyclo[3.1.1]heptane core, effectively relieving the strain of the spirocyclic system. acs.orgacs.org
Research has systematically evaluated various acidic conditions for this rearrangement, demonstrating its robustness and utility in generating valuable building blocks for medicinal chemistry. acs.org
Table 1: Evaluation of Acid Catalysts for the Rearrangement of (6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol Data sourced from Organic Letters, 2015. acs.org
| Entry | Acid Catalyst | Equivalents | Solvent | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | HCl | 1.0 | 1,4-Dioxane | 30 min | >95 |
| 2 | pTSA | 1.0 | 1,4-Dioxane | 30 min | >95 |
| 3 | TFA | 1.0 | 1,4-Dioxane | 3 days | >95 |
| 4 | Acetic Acid | 1.0 | 1,4-Dioxane | 3 days | No Reaction |
| 5 | HCl | 0.1 | 1,4-Dioxane | 1 h | >95 |
| 6 | pTSA | 0.1 | 1,4-Dioxane | 1 h | >95 |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol |
| 3-Oxabicyclo[3.1.1]heptane |
| 1,4-Dioxane |
| p-Toluenesulfonic acid (pTSA) |
| Trifluoroacetic acid (TFA) |
| Acetic Acid |
Addition Reactions to Unsaturated Derivatives of this compound
Unsaturated derivatives of this compound, typically featuring an exocyclic double bond, are key intermediates for introducing molecular complexity. These alkenes readily participate in various addition reactions, leveraging the strain of the four-membered rings and the reactivity of the π-system.
Cycloaddition reactions are powerful tools for constructing cyclic systems. Unsaturated oxaspiro[3.3]heptanes, particularly exocyclic arylidene oxetanes, have been shown to be effective substrates in photocycloadditions.
A notable example is the intermolecular crossed [2+2] cycloaddition promoted by visible-light triplet photosensitization. researchgate.net This reaction occurs between exocyclic arylidene oxetanes and electron-deficient alkenes, such as vinyl boronate esters, under mild conditions using an iridium(III) photosensitizer and blue light irradiation. researchgate.netrsc.org This method provides expedient access to a range of polysubstituted 2-oxaspiro[3.3]heptane motifs, which are of significant interest in medicinal chemistry. researchgate.net Mechanistic studies and DFT calculations suggest that this transformation proceeds via a sensitized energy transfer pathway, generating key 1,2-triplet biradical intermediates. researchgate.netrsc.org The reaction is highly cross-selective, efficiently producing complex spirocyclic structures. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref. |
| Exocyclic arylidene oxetane | Vinyl boronate ester | Ir(III) photosensitizer, blue light | Polysubstituted 2-oxaspiro[3.3]heptane | researchgate.net |
| Exocyclic arylidene oxetane | Electron-deficient alkene | Visible-light triplet photosensitization | Polysubstituted 2-oxaspiro[3.3]heptane | researchgate.net |
The [3+2] cycloaddition represents another important pathway. For instance, the 1,3-dipolar cycloaddition of nitrones to bicyclopropylidene, an unsaturated spirocyclic precursor, can lead to the formation of spirocyclopropanated isoxazolidines, which can subsequently be transformed into other heterocyclic systems. thieme-connect.com While direct examples with unsaturated oxaspiro[3.3]heptanes are less common in the reviewed literature, the principles of using strained alkenes in such cycloadditions are well-established. thieme-connect.com
Hydrofunctionalization and oxidative addition reactions of unsaturated this compound derivatives offer pathways to introduce a wide array of functional groups. While specific examples directly featuring the this compound core are not extensively detailed in the provided sources, general methodologies developed for other strained alkenes are applicable.
For instance, nickel-hydride (NiH) catalyzed migratory hydrofunctionalization has emerged as an efficient method for alkene functionalization. rsc.org This strategy often involves the use of a directing group to control regioselectivity. Similarly, oxidative Heck reactions, catalyzed by Ni(0), can couple unactivated alkenes with boronic acids. rsc.org These methods highlight potential, yet underexplored, avenues for the functionalization of unsaturated this compound systems. The development of these reactions for the this compound scaffold would provide direct access to novel derivatives.
Substitution Reactions at the Spirocenter and Peripheral Positions
Substitution reactions are crucial for the late-stage functionalization of the this compound core. These can occur at the sterically hindered spirocenter or at the more accessible peripheral carbon atoms of the rings.
Substitution directly at the spirocyclic quaternary carbon is synthetically challenging and not commonly reported. However, reactions at the peripheral positions are well-documented. For example, 2-oxaspiro[3.3]heptan-6-ol can be synthesized and subsequently undergo substitution reactions. A common transformation is the conversion of the hydroxyl group to a better leaving group, such as a tosylate, by reacting it with 4-methylbenzene-1-sulfonyl chloride in the presence of a base like triethylamine (B128534) and DMAP. google.com This tosylate derivative then becomes a versatile precursor for nucleophilic substitution reactions to introduce various functionalities at the C6 position.
Another key reaction is the ring-opening of the oxetane moiety. The strained four-membered ether is susceptible to cleavage under acidic conditions. For example, treatment of 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane with hydrobromic acid results in the opening of the oxetane ring to yield (3-(bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol. researchgate.net This type of reaction represents a nucleophilic substitution at one of the carbon atoms adjacent to the oxygen, leading to a functionalized azetidine (B1206935).
Catalytic Transformations Involving this compound Derivatives
Catalysis offers efficient and selective methods for modifying the this compound scaffold. Both transition metals and organocatalysts have been employed to facilitate a range of valuable transformations.
Transition metal catalysis, particularly with palladium, nickel, and copper, is a cornerstone of modern organic synthesis and has been applied to the functionalization of this compound derivatives. mdpi.comnih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govsustech.edu.cn
A significant application is the deoxygenative C(sp³)–C(sp³) cross-coupling of alcohol derivatives of the spirocyclic core. In one study, an N-heterocyclic carbene (NHC)-mediated nickel-metallaphotoredox catalysis was used to couple a 2-azaspiro[3.3]heptane-derived alcohol with an alkyl bromide, successfully forming a more complex four-membered–four-membered this compound–azetidine system. princeton.edu
Furthermore, the functionalization of cyclobutene (B1205218) precursors to azaspiro[3.3]heptanes has been achieved using copper/palladium co-catalyzed arylboration. researchgate.net The resulting boronate (BPin) motifs serve as valuable synthetic handles for subsequent Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups. researchgate.net
Table of Catalytic Functionalizations:
| Reaction Type | Catalyst System | Substrate Type | Product | Ref. |
|---|---|---|---|---|
| Deoxygenative C(sp³)–C(sp³) Cross-Coupling | Ni-metallaphotoredox / NHC | 2-Azaspiro[3.3]heptane-derived alcohol | This compound–azetidine system | princeton.edu |
| Arylboration | Cu/Pd co-catalysis | Cyclobutene precursor to 2-azaspiro[3.3]heptane | Borylated 2-azaspiro[3.3]heptane derivative | researchgate.net |
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, provides a complementary approach to transition metal catalysis, often with unique reactivity and selectivity profiles.
A notable example is the enantioselective intramolecular oxa-Michael reaction. While the direct application to a simple this compound was not detailed, the methodology was successfully used to synthesize a 2-azaspiro[3.3]heptane product in 95% yield and high enantiomeric ratio (94.5:5.5 er). acs.org This reaction was catalyzed by a chiral superbasic isominciodine (BIMP) catalyst, demonstrating the power of organocatalysis to construct complex, enantioenriched spirocyclic systems. acs.org Computational studies revealed that the catalyst induces selectivity through a network of favorable hydrogen bonds with the substrate. acs.org
The development of organocatalytic transformations involving alkenyl boron reagents is another emerging area. rsc.org These methods, which can be applied to the synthesis of functionalized alkenes, could potentially be adapted for the asymmetric functionalization of unsaturated this compound derivatives, although specific examples are currently limited. rsc.org
Kinetic and Isotopic Labeling Studies for Reaction Mechanism Elucidation
The elucidation of reaction mechanisms for compounds like this compound relies heavily on detailed kinetic studies and isotopic labeling experiments. These methods provide invaluable insights into the sequence of bond-making and bond-breaking events, the nature of transition states, and the identity of rate-determining steps. While specific comprehensive studies on the parent this compound are not extensively documented in publicly available literature, the principles can be understood by examining research on analogous strained ether systems, particularly oxetanes and epoxides.
Kinetic analyses of reactions involving this compound, such as its acid-catalyzed rearrangements or ring-opening by nucleophiles, would involve monitoring the reaction rate's dependence on reactant concentrations, temperature, and catalysts. Such studies allow for the determination of the reaction order, rate constants, and activation parameters (Enthalpy of Activation, ΔH‡, and Entropy of Activation, ΔS‡), which are crucial for proposing a plausible mechanism.
For instance, in the acid-catalyzed rearrangement of substituted 2-oxaspiro[3.3]heptane derivatives, the reaction rate is typically dependent on the concentration of both the substrate and the acid, suggesting a mechanism where protonation of the ether oxygen is a key initial step. The subsequent steps, including the rate-determining step, can be further probed using isotopic labeling.
Isotopic labeling involves replacing one or more atoms in a reactant molecule with one of its isotopes (e.g., replacing ¹H with ²H (deuterium, D), or ¹²C with ¹³C, or ¹⁶O with ¹⁸O). The effect of this substitution on the reaction rate is known as the Kinetic Isotope Effect (KIE). wikipedia.org KIEs are powerful tools for understanding the transition state of the rate-determining step. wikipedia.orgprinceton.edu
A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. unam.mx For C-H bond cleavage, the replacement of hydrogen with deuterium (B1214612) typically leads to a significant decrease in the reaction rate (a "normal" KIE, kH/kD > 1), because the C-D bond has a lower zero-point vibrational energy and is stronger than the C-H bond. unam.mx
Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. princeton.edu These effects are generally smaller and can be normal (kH/kD > 1) or inverse (kH/kD < 1). An inverse secondary KIE is often observed when the hybridization of the carbon atom bearing the isotope changes from sp² to sp³ in the transition state, as the vibrational frequencies associated with the C-H(D) bond become stiffer. wikipedia.orgarkat-usa.org Conversely, a change from sp³ to sp² hybridization usually results in a normal secondary KIE.
In the context of this compound, consider a hypothetical acid-catalyzed ring-opening reaction. If the rate-determining step is the nucleophilic attack on the protonated ether, leading to a transition state with significant Sₙ2 character, one would expect a secondary KIE at the carbon atom being attacked.
The following table summarizes expected KIEs for plausible mechanistic steps in this compound reactions, based on established principles from related systems.
| Reaction Type | Proposed Rate-Determining Step | Isotopic Substitution | Expected kH/kD | Interpretation |
| Acid-Catalyzed Ring Opening | Sₙ1-like C-O bond cleavage after protonation | D at α-carbon | ~1.1-1.2 (Normal Secondary) | Loosening of C-H(D) bending vibrations in the transition state as the carbon becomes more carbocation-like (sp³ → sp²). |
| Acid-Catalyzed Ring Opening | Sₙ2-like nucleophilic attack on protonated ether | D at α-carbon | ~0.8-0.9 (Inverse Secondary) | Increased steric hindrance to C-H(D) bending vibrations in the crowded Sₙ2 transition state (sp³ → sp³‡). |
| Rearrangement involving 1,2-Hydride Shift | Hydride migration | D at migrating position | >2 (Normal Primary) | C-H(D) bond is broken in the rate-determining step. |
Isotopic labeling can also be used to trace the fate of atoms throughout a reaction, a technique known as isotopic tracing. For example, in the rearrangement of an this compound derivative, labeling the ether oxygen with ¹⁸O could definitively show whether this oxygen atom is retained in the final product or is exchanged with the solvent. Similarly, using deuterium-labeled solvents (like D₂O or MeOD) can reveal whether solvent protons are incorporated into the product, providing evidence for the involvement of solvent in the mechanism. advancedsciencenews.com For instance, in studies of epoxide hydrolysis, the absence of deuterium incorporation from a deuterated solvent has been used to rule out certain mechanistic pathways. advancedsciencenews.com
A study on the acid-catalyzed hydrolysis of deuterated 2-(4-methoxyphenyl)oxirane (B1607123) demonstrated inverse kinetic deuterium isotope effects (kH/kD < 1), which is consistent with a rate-limiting ring-opening to form a carbocation intermediate. arkat-usa.org This is because the hybridization of the carbon atom changes from sp³ to sp², leading to a stiffening of the out-of-plane bending vibrations in the transition state. arkat-usa.org Similar principles would apply to the analysis of ring-opening reactions of this compound.
The table below outlines hypothetical isotopic labeling experiments for elucidating the mechanism of an acid-catalyzed rearrangement of this compound.
| Experiment | Isotopic Label | Purpose | Expected Outcome and Interpretation |
| Rearrangement in Deuterated Solvent | D₂O or MeOD | To probe for proton exchange with the solvent. | No deuterium incorporation into the product would suggest an intramolecular rearrangement without direct solvent participation in proton transfer steps. |
| ¹⁸O Labeling of Ether Oxygen | ¹⁸O in the oxetane ring | To trace the path of the oxygen atom. | Retention of the ¹⁸O label in the rearranged product would confirm that the original ether oxygen is part of the new molecular skeleton. |
| Deuterium Labeling at Specific Carbon Atoms | D at C2, C4, C5, or C7 | To determine the site of bond cleavage or rearrangement and measure KIEs. | The position of the deuterium in the product would reveal which bonds have been broken and formed. The effect on the rate would help identify the rate-determining step. |
While detailed experimental data for this compound itself is limited, the application of these well-established kinetic and isotopic labeling techniques would be essential to fully characterize its reactivity and the intricate mechanisms of its transformations. Computational studies, such as Density Functional Theory (DFT) calculations, often complement these experimental approaches by modeling reaction pathways and transition state structures, providing a more complete picture of the reaction dynamics. rsc.org
Applications of Oxaspiro 3.3 Heptane As a Chemical Scaffold in Advanced Research
Role in Advanced Organic Synthesis as a Versatile Building Block
Oxaspiro[3.3]heptane serves as a fundamental building block in organic synthesis, enabling the construction of complex molecular architectures. Its spirocyclic nature imparts a defined conformational rigidity, which is highly sought after in the design of molecules with specific biological activities or material properties. benchchem.com The strained four-membered oxetane (B1205548) ring is a key feature, facilitating a range of chemical transformations such as ring-opening reactions, rearrangements, and ring expansions. acs.org
The rigid framework of the this compound core is instrumental in the stereocontrolled synthesis of complex molecules. This rigidity helps to control the spatial orientation of substituents, which is crucial for achieving high levels of stereoselectivity in chemical reactions. For instance, stereocontrolled routes to substituted oxetanes have been developed from 1,3-diols, proceeding through stereoselective reduction and subsequent intramolecular cyclization that occurs with a complete inversion of stereochemistry. acs.org
This precise control over the three-dimensional arrangement of atoms is critical in medicinal chemistry, where the biological activity of a drug molecule is often dependent on its specific stereoisomer. The synthesis of complex natural products and their analogues has benefited from methodologies involving spirocyclic intermediates, where high levels of stereo- and regiocontrol are achieved. nsf.gov The ability to construct sterically congested products with defined stereocenters highlights the utility of these scaffolds in building complex and diverse molecular structures. nsf.gov
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore broad regions of chemical space, which is particularly valuable in drug discovery. scispace.com this compound and its heteroatom-containing analogues, such as azaspiro[3.3]heptanes, are excellent scaffolds for DOS and the construction of combinatorial libraries. thieme-connect.comresearchgate.netacs.org Their structure allows for the introduction of multiple "exit vectors" or points of functionalization in well-defined spatial arrangements. acs.org
By systematically modifying the functional groups attached to the spirocyclic core, large libraries of compounds with significant skeletal diversity can be rapidly assembled. researchgate.netresearchgate.net This approach enables the exploration of structure-activity relationships (SAR) and the identification of novel bioactive compounds. The development of robust synthetic protocols to create functionalized spiro[3.3]heptane building blocks has been a key enabler in this area, allowing for their incorporation into drug discovery programs. researchgate.netchemrxiv.org The creation of virtual combinatorial libraries based on spirocyclic templates is also a strategy employed to identify promising candidates for synthesis and biological evaluation. researchgate.net
Integration into Materials Science and Polymer Chemistry
The incorporation of the this compound motif into polymers and other materials has led to the development of novel materials with unique properties. The inherent characteristics of the spiro-linkage, such as rigidity and thermal stability, are imparted to the resulting materials. nsf.gov
This compound derivatives have been successfully employed as monomers in polymerization reactions to create new types of polymers. For example, diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate has been synthesized and subsequently polymerized. dtic.milamericanelements.com A particularly interesting application is in double ring-opening polymerization. Spiro orthocarbonate monomers, which share structural similarities, undergo a double ring-opening process that results in an expansion in volume during polymerization. researchgate.net This property is highly desirable in applications where polymerization shrinkage is a problem, such as in dental composites. researchgate.net The development of new oxaspiro monomers with enhanced reactivity aims to produce cross-linked polymers with improved mechanical properties. researchgate.net
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The well-defined geometry and potential for functionalization make this compound derivatives attractive building blocks for constructing complex supramolecular assemblies and frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). ambeed.com The rigid structure can act as a strut or node, directing the formation of extended, porous networks. Furthermore, the unique electronic properties of these scaffolds can be harnessed to create materials with specific functions, such as nonlinear optical (NLO) properties, which can be tuned through cocrystallization with other organic molecules. mdpi.com
The inclusion of the this compound spirostructure has a significant impact on the macroscopic properties of materials. The high polarity of the oxetane motif can influence properties like solubility and intermolecular interactions. thieme-connect.com The rigidity of the spirocyclic system generally enhances the thermal stability and mechanical strength of polymers.
Below is a table summarizing the general influence of incorporating spiro-structures on polymer properties, based on findings from related polymer systems.
| Property | Influence of Spirostructure/Crosslinking | Typical Measurement Technique |
| Thermal Stability | Generally increased decomposition temperature. | Thermogravimetric Analysis (TGA) |
| Glass Transition (Tg) | Often increased due to restricted chain mobility. | Differential Scanning Calorimetry (DSC) |
| Young's Modulus | Typically increased, leading to a stiffer material. | Tensile Testing (e.g., Instron) |
| Tensile Strength | Can be increased, indicating a stronger material. | Tensile Testing |
| Hardness | Increased due to a more rigid network. | Micro-indentation |
| Dimensional Stability | Improved; lower coefficient of thermal expansion. | Thermomechanical Analysis (TMA) |
This table provides a generalized summary of expected effects based on research into crosslinked and rigid polymer systems. nih.govmdpi.commdpi.com
Application in Medicinal Chemistry and Drug Discovery (as a structural motif for lead optimization)
The incorporation of the this compound scaffold into drug candidates is a strategic approach to enhance their properties. This is primarily due to its role as a bioisostere, a chemical substituent that can retain the desired biological activity of the parent molecule while improving its physicochemical and pharmacokinetic profiles.
The rigid nature of the this compound core is highly advantageous for structure-activity relationship (SAR) studies. chem960.com By locking the conformation of a molecule, researchers can gain a clearer understanding of how specific structural modifications influence biological activity. nih.gov This conformational restriction reduces the number of possible shapes a molecule can adopt, which helps in identifying the specific conformation required for binding to a biological target. nih.govresearchgate.net
The predictable orientation of substituents on the spirocyclic framework allows for systematic exploration of the chemical space around a pharmacophore. researchgate.netresearchgate.net This "escaping from aromatic flatland" provides a three-dimensional character to molecules, which can lead to improved target selectivity. researchgate.netresearchgate.net For instance, replacing a flexible chain or a flat aromatic ring with the rigid this compound scaffold can provide precise information on the optimal spatial arrangement of functional groups for receptor interaction.
The rigidity of the this compound scaffold helps to pre-organize a molecule into a conformation that is favorable for binding to its target receptor. researchgate.net This pre-organization minimizes the entropic penalty associated with the loss of conformational freedom upon binding, which can lead to a significant increase in binding affinity.
The oxetane ring within the scaffold can act as a conformational lock, rigidifying the structure. acs.org This has been observed in natural products where the oxetane ring is crucial for biological activity. acs.org The defined three-dimensional scaffolding properties of oxetanes have been utilized to create mimics of other structures, such as sugars. acs.org
| Feature | Benefit for Receptor Binding |
| Rigid Core | Pre-organizes the molecule for optimal receptor fit. |
| Conformational Lock | Minimizes the entropic cost of binding, potentially increasing affinity. |
| 3D Structure | Allows for precise positioning of substituents to interact with binding pockets. |
The introduction of the this compound motif can significantly improve the pharmacokinetic properties of a drug candidate. researchgate.net Its three-dimensional and polar nature can lead to increased aqueous solubility, a desirable property for drug absorption and distribution. researchgate.netacs.org Furthermore, the rigid spirocyclic structure can enhance metabolic stability by shielding susceptible parts of the molecule from metabolic enzymes. researchgate.netresearchgate.net
Conformational restriction imposed by the scaffold can also fine-tune ligand-receptor interactions. researchgate.net By limiting the available conformations, the selectivity of a ligand for its intended target over off-targets can be improved. researchgate.net This is because the rigid structure is less likely to adopt a conformation that fits into the binding sites of other receptors. For example, the replacement of a meta-substituted benzene (B151609) ring with a 3-oxabicyclo[3.1.1]heptane core, a related bicyclic structure, has been shown to improve permeability and metabolic stability in the anticancer drug sonidegib. acs.org
Utilization in Probe Chemistry and Bioimaging (Non-Clinical Applications)
The unique structural and photophysical properties of molecules containing the this compound scaffold make them valuable in the development of chemical probes for research and bioimaging.
The incorporation of the this compound scaffold can influence the photophysical properties of fluorescent dyes. mdpi.com The rigid structure can reduce non-radiative decay pathways, potentially leading to higher fluorescence quantum yields and increased photostability. mdpi.comnjit.edu By modifying the substituents on the scaffold, the absorption and emission wavelengths of the probe can be tuned for specific applications. mdpi.com
The development of fluorescent probes often involves creating molecules that change their fluorescence properties in response to a specific chemical transformation or binding event. nih.gov The rigid framework of this compound can provide a stable platform for attaching fluorophores and recognition elements, facilitating the design of highly specific and sensitive probes.
| Property | Influence of this compound Scaffold |
| Fluorescence Quantum Yield | Can be enhanced due to increased rigidity. |
| Photostability | May be improved by the rigid structure. |
| Absorption/Emission Wavelength | Can be tuned by modifying substituents on the scaffold. |
| Specificity | Provides a stable platform for attaching recognition moieties. |
In the field of molecular imaging, probes that can specifically target and visualize biological molecules or processes are of great interest. The this compound scaffold can serve as a core structure for building such targeted imaging agents. nih.gov By attaching a targeting ligand (e.g., a small molecule that binds to a specific protein) and an imaging reporter (e.g., a fluorescent dye) to the scaffold, a probe can be created that accumulates at a specific site in a biological system. nih.gov
The well-defined stereochemistry and predictable exit vectors of the this compound scaffold are advantageous for the precise spatial arrangement of the targeting and imaging components. researchgate.net This ensures that the probe can effectively bind to its target while the imaging signal is not compromised. The development of such probes allows for the visualization of specific biological targets, such as overexpressed proteins in cancer cells. nih.gov
Role in Mechanistic Probing and Biological System Perturbation Studies
The unique structural properties of this compound, particularly its inherent rigidity and three-dimensional conformation, have established it as a valuable tool in advanced research for probing molecular mechanisms and perturbing biological systems. Its application in these areas is primarily centered on its use as a conformationally restricted scaffold and as a bioisosteric replacement for other common chemical moieties.
Probing Biological Mechanisms through Rigid Scaffolds
The rigid framework of the this compound unit is a significant asset in chemical biology and medicinal chemistry for elucidating the mechanisms of protein-ligand interactions. By incorporating this scaffold into bioactive molecules, researchers can lock the relative orientation of functional groups in a specific geometry. This structural constraint reduces the conformational ambiguity of flexible molecules, providing valuable insights into the bioactive conformation required for binding to a biological target, such as an enzyme or receptor.
One key area of investigation is in understanding receptor topology. For instance, analogs of neurotransmitters or other signaling molecules are synthesized with the this compound core to explore the spatial requirements of their corresponding receptors. The fixed positioning of pharmacophoric groups on the scaffold allows researchers to map the binding pocket and understand the precise structural features necessary for molecular recognition and signal transduction. Research on glutamate (B1630785) receptors, for example, utilizes rigid spirocyclic scaffolds to probe their complex topologies. By fixing the aminocarboxylate moiety and the carboxylic group in space, these analogs help to dissect the specific conformational demands of different receptor subtypes.
Perturbation of Biological Systems via Bioisosterism
A primary application of the this compound scaffold is as a bioisostere—a chemical substitute for another group that maintains the desired biological activity while altering other properties in a beneficial way. This strategy is a powerful method for perturbing a biological system to study structure-activity relationships (SAR) or to optimize the properties of a lead compound in drug discovery.
The this compound motif has been successfully used as a saturated, three-dimensional replacement for planar aromatic rings like benzene or other cyclic systems such as cyclohexane (B81311) and piperidine. researchgate.net This substitution perturbs the biological system by introducing a different spatial arrangement and altering physicochemical properties like solubility, lipophilicity, and metabolic stability, without drastically changing the molecule's ability to interact with its target.
A notable case study involves the anticancer drug sonidegib. Researchers synthesized an analog where a meta-substituted phenyl ring was replaced by a 3-oxabicyclo[3.1.1]heptane moiety, which was derived from a (2-oxaspiro[3.3]heptan-6-yl)methanol intermediate. ethz.chacs.org This bioisosteric replacement led to a molecule with improved physicochemical properties, including enhanced permeability and metabolic stability, demonstrating how the scaffold can be used to systematically perturb and improve upon a known bioactive agent. ethz.chacs.org
The table below summarizes examples of how this compound and its derivatives are used to probe and perturb biological systems.
| Compound/Scaffold Derivative | Application Area | Research Finding/Role | Reference(s) |
| (2-Oxaspiro[3.3]heptan-6-yl)methanol | Bioisosterism / System Perturbation | Served as a precursor to a 3-oxabicyclo[3.1.1]heptane isostere for the phenyl ring in the anticancer drug sonidegib, leading to improved physicochemical properties. | ethz.chacs.org |
| 2-Oxaspiro[3.3]heptan-6-ol | Biological Probe | The unique spirocyclic structure is useful for studying biological systems and interactions, potentially fitting into specific enzyme or receptor binding sites to modulate cellular pathways. | benchchem.com |
| Spiro[3.3]heptane-based Glutamic Acid Analogs | Mechanistic Probing (Receptor Topology) | The rigid scaffold fixes the orientation of amino and carboxyl groups, allowing researchers to probe the specific topologies of different glutamate receptors. | researchgate.net |
| 6-Bromo-2-oxaspiro[3.3]heptane | Biological Probe / System Perturbation | Investigated as a potential kinase inhibitor, where the scaffold's rigidity and the reactive bromine handle allow for targeted interaction and covalent modification of biological targets. | benchchem.com |
Investigating Structure-Activity Relationships
By systematically replacing flexible or planar fragments in a parent molecule with the this compound core, chemists can conduct detailed SAR studies. This approach helps to determine whether the three-dimensional character imparted by the spirocycle enhances or diminishes biological activity. Such studies are crucial for understanding the mechanistic basis of a drug's action and for designing next-generation therapeutics with improved selectivity and potency. The predictable vectorization of substituents from the this compound core provides a clear and interpretable platform for these investigations. researchgate.net
Future Perspectives and Emerging Research Avenues for Oxaspiro 3.3 Heptane Chemistry
Development of Unprecedented and Atom-Economical Synthetic Routes
The future of oxaspiro[3.3]heptane chemistry is intrinsically linked to the development of more efficient and sustainable synthetic methodologies. A primary focus is on increasing atom economy, a principle of green chemistry that maximizes the incorporation of all materials used in the synthesis into the final product. jocpr.com
One of the most promising atom-economical methods for constructing the core oxetane (B1205548) ring is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene. bohrium.comrsc.orgrsc.org This reaction is highly efficient as it forms the four-membered ring in a single step. rsc.org Future research will likely focus on expanding the substrate scope and improving the regio- and diastereoselectivity of this reaction for accessing complex this compound derivatives. bohrium.com Strategies that avoid protecting groups and utilize catalytic processes are also central to improving the step and atom economy of synthetic sequences. nih.gov The development of catalytic, enantioselective methods will be crucial for accessing specific stereoisomers for applications in drug discovery.
| Synthetic Strategy | Key Features | Future Research Direction |
| Paternò–Büchi Reaction | [2+2] photocycloaddition; High atom economy; Single-step oxetane formation. bohrium.comrsc.org | Expanding substrate scope; Enhancing stereocontrol; Utilizing visible-light photocatalysis. |
| Catalytic Cycloadditions | Use of catalysts to promote [2+2] or other cycloaddition reactions. rsc.org | Development of novel catalysts for enantioselective synthesis; Lowering catalyst loading. |
| Biomimetic Synthesis | Mimicking natural synthetic pathways to achieve high efficiency. nih.gov | Identifying biosynthetic pathways for related structures; Applying enzymatic catalysis. |
Exploration of Novel and Unexploited Reactivity Patterns
The significant ring strain inherent in the double four-membered ring system of this compound is a source of unique and underexplored reactivity. While much research has focused on the synthesis of these scaffolds for use as stable building blocks, their potential as reactive intermediates is an emerging area of interest.
A key area of future exploration is the controlled ring-opening of the oxetane moieties. This can lead to the formation of linear, functionalized molecules that would be difficult to access through other means. Furthermore, the double ring-opening polymerization of oxaspiro monomers is a significant field of research. nih.gov This process is notable because it can proceed with an expansion in volume, which counters the typical shrinkage seen in polymerization. nih.govnih.gov This property is highly desirable for applications such as dental composites and high-precision molding materials. nih.gov Future work will likely focus on designing new this compound-based monomers to control the physical and mechanical properties of the resulting polymers.
Integration of Advanced Machine Learning and AI in Predictive Design and Synthesis
| AI/ML Application Area | Potential Impact on this compound Research |
| Virtual Screening | Rapidly identify potential drug candidates from large virtual libraries, reducing time and cost. nih.gov |
| De Novo Drug Design | Generate novel this compound structures with optimized properties for specific biological targets. nih.gov |
| Property Prediction (QSAR) | Predict ADME/Tox properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) to prioritize synthesis efforts. researchgate.net |
| Retrosynthesis Planning | Suggest efficient and scalable synthetic routes to complex target molecules. mbios.org |
Expansion into New Interdisciplinary Fields of Application in Chemical Biology and Advanced Materials
While the primary application of oxaspiro[3.3]heptanes has been as bioisosteres in medicinal chemistry, their unique properties make them suitable for a range of other interdisciplinary fields. researchgate.netresearchgate.net In chemical biology, functionalized oxaspiro[3.3]heptanes could be developed as molecular probes to study biological processes or as components of novel drug delivery systems.
In the field of advanced materials, oxaspiro[3.3]heptanes are emerging as important monomers in polymer chemistry. appleacademicpress.comnasa.govyoutube.comcoppin.edu The ability of certain oxaspiro compounds to undergo ring-opening polymerization with volumetric expansion makes them highly valuable for creating low-shrinkage resins, adhesives, and composites. nih.govnih.gov Future research is expected to explore the synthesis of a wider range of this compound-based polymers to create materials with tailored thermal, mechanical, and optical properties for applications in electronics, aerospace, and biomedical devices.
Addressing Scalability and Industrial Relevance of this compound Synthesis
For this compound derivatives to make a significant impact in pharmaceuticals and advanced materials, their synthesis must be scalable, cost-effective, and industrially viable. Many reported syntheses are limited to the laboratory scale. A critical future direction is the development of robust synthetic routes that can be performed on a multigram to kilogram scale. researchgate.netuniv.kiev.ua
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
